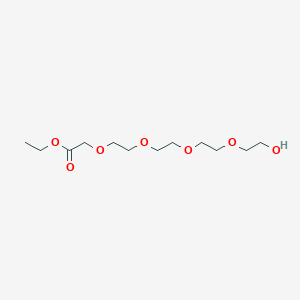![molecular formula C17H11ClN2OS B12834689 2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile typically involves multi-step organic reactions. One common method starts with commercially available benzo[d]thiazol-2-ol as the starting material. The synthetic route may involve steps such as:
Knoevenagel Condensation: This reaction involves the condensation of benzo[d]thiazol-2-ol with an appropriate aldehyde or ketone in the presence of a base.
Substitution Reactions: Introduction of the chloro and phenyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the benzothiazole ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidepressant and anticonvulsant agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile involves its interaction with various molecular targets. For instance, its antidepressant activity may be due to the increase in concentrations of serotonin and norepinephrine . The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzo[d]thiazol-2(3H)-one: Another benzothiazole derivative with similar structural features.
4-Chloro-3-oxo-4-phenylbutanenitrile: Shares the phenyl and nitrile groups but lacks the benzothiazole ring.
Uniqueness
2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile is unique due to the combination of the benzothiazole ring with the chloro, phenyl, and nitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C17H11ClN2OS |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxy-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C17H11ClN2OS/c18-15(11-6-2-1-3-7-11)16(21)12(10-19)17-20-13-8-4-5-9-14(13)22-17/h1-9,15,21H/b16-12- |
InChIキー |
RZBMWFAPAVMVEA-VBKFSLOCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O)Cl |
正規SMILES |
C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3S2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


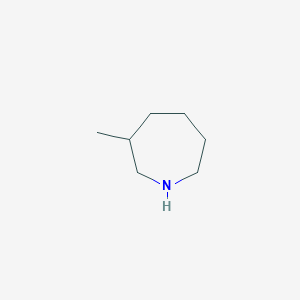
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
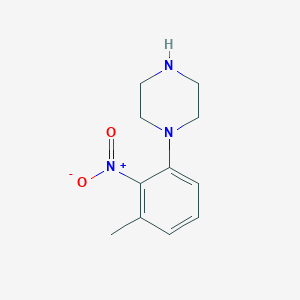
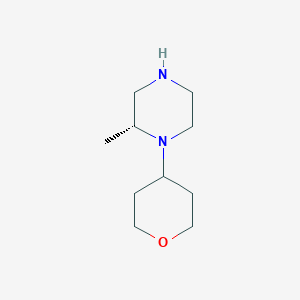
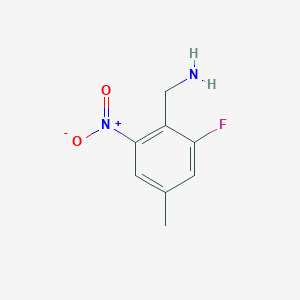
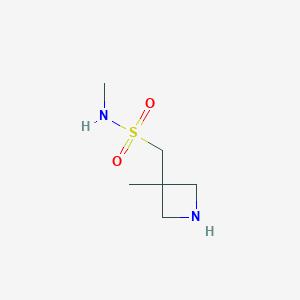
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)

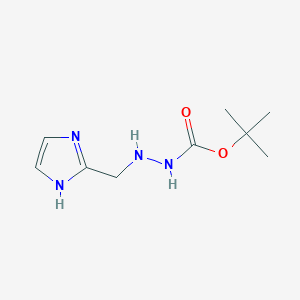
![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)

![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)
